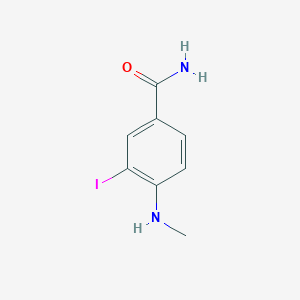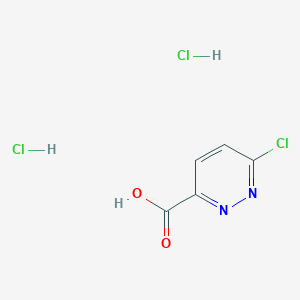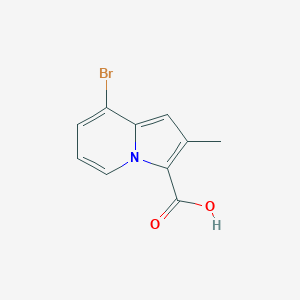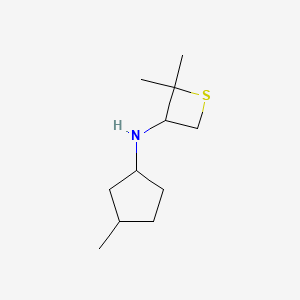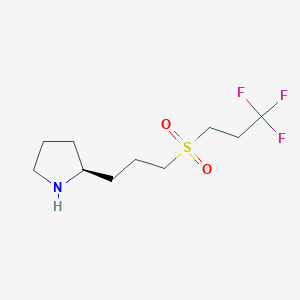
(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine is a compound characterized by the presence of a pyrrolidine ring substituted with a trifluoropropylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine typically involves the reaction of pyrrolidine with a trifluoropropylsulfonylating agent under controlled conditions. One common method involves the use of trifluoropropyltrimethoxysilane as a precursor, which undergoes a series of reactions to introduce the trifluoropropylsulfonyl group onto the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidines, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of (S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly[methyl(3,3,3-trifluoropropyl)siloxane]: This compound shares the trifluoropropyl group but differs in its polymeric structure and applications.
(S)-1-(3,3,3-trifluoropropyl)pyrrolidin-3-amine: Similar in structure but with an amine group instead of a sulfonyl group.
Propriétés
Formule moléculaire |
C10H18F3NO2S |
|---|---|
Poids moléculaire |
273.32 g/mol |
Nom IUPAC |
(2S)-2-[3-(3,3,3-trifluoropropylsulfonyl)propyl]pyrrolidine |
InChI |
InChI=1S/C10H18F3NO2S/c11-10(12,13)5-8-17(15,16)7-2-4-9-3-1-6-14-9/h9,14H,1-8H2/t9-/m0/s1 |
Clé InChI |
AQBXBTVRCBNSFN-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@H](NC1)CCCS(=O)(=O)CCC(F)(F)F |
SMILES canonique |
C1CC(NC1)CCCS(=O)(=O)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12988236.png)
![4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide](/img/structure/B12988241.png)
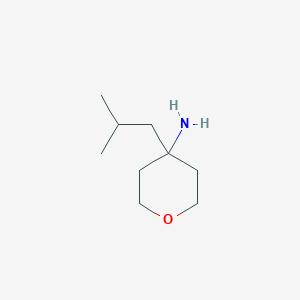
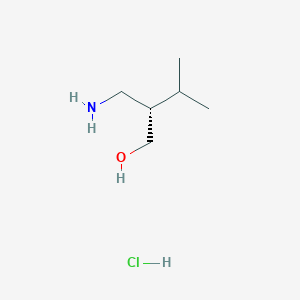
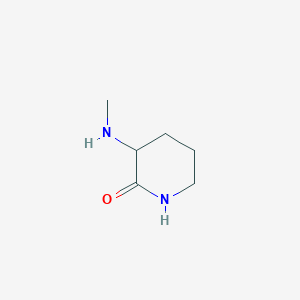
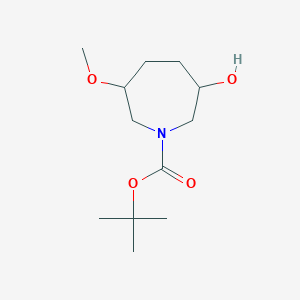
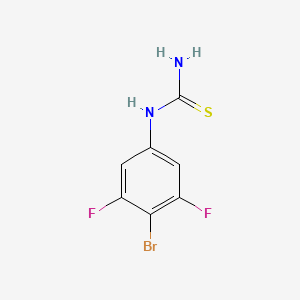
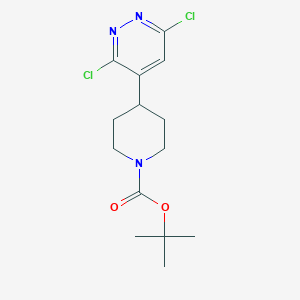
![6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]](/img/structure/B12988282.png)
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12988291.png)
